molecular formula C11H10O3 B242153 4-(Benzyloxy)furan-2(5H)-one

4-(Benzyloxy)furan-2(5H)-one

Cat. No. B242153
M. Wt: 190.19 g/mol
InChI Key: JJWGUVWMEZRBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)furan-2(5H)-one, also known as benzofuranone, is a heterocyclic organic compound with a furan ring and a benzene ring. It is widely used in various fields of scientific research due to its unique chemical properties, such as its ability to act as a versatile building block for the synthesis of various biologically active compounds. In

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)furan-2(5H)-one is not fully understood, but it is believed to act through various pathways. It has been suggested that 4-(Benzyloxy)furan-2(5H)-onee derivatives can inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammation process. They can also scavenge free radicals, which can cause oxidative damage to cells. Additionally, 4-(Benzyloxy)furan-2(5H)-onee derivatives have been found to interact with various receptors, such as the adenosine A2A receptor, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Benzofuranone derivatives have been found to exhibit various biochemical and physiological effects. They have been shown to possess antioxidant, anti-inflammatory, and analgesic activities, as mentioned earlier. They can also inhibit the growth of various microorganisms, such as bacteria and fungi. Furthermore, 4-(Benzyloxy)furan-2(5H)-onee derivatives have been found to have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Benzyloxy)furan-2(5H)-one in lab experiments include its high yield and purity, as well as its versatility in the synthesis of various biologically active compounds. However, there are also limitations to its use, such as its potential toxicity and the need for specialized equipment and expertise in its synthesis and handling.

Future Directions

There are many future directions for the use of 4-(Benzyloxy)furan-2(5H)-one in scientific research. One potential direction is the development of new 4-(Benzyloxy)furan-2(5H)-onee derivatives with improved pharmacological properties, such as increased potency and selectivity. Additionally, 4-(Benzyloxy)furan-2(5H)-onee derivatives could be further explored for their potential use in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases. Furthermore, the use of 4-(Benzyloxy)furan-2(5H)-onee derivatives in the development of new materials, such as polymers and liquid crystals, could also be explored.

Synthesis Methods

The synthesis of 4-(Benzyloxy)furan-2(5H)-one can be achieved through a variety of methods, including the reaction of furfural with benzyl alcohol in the presence of a catalyst, such as p-toluenesulfonic acid. Another method involves the reaction of furan-2,3-dione with benzyl alcohol in the presence of a base, such as potassium carbonate. The yield of the synthesis method is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

4-(Benzyloxy)furan-2(5H)-one has been widely used in scientific research due to its unique chemical properties. It can act as a versatile building block for the synthesis of various biologically active compounds, such as antifungal, antibacterial, and antitumor agents. It has also been used in the synthesis of natural products, such as flavonoids and lignans. Furthermore, 4-(Benzyloxy)furan-2(5H)-onee derivatives have been found to exhibit excellent antioxidant, anti-inflammatory, and analgesic activities, making them potential candidates for the development of new drugs.

properties

IUPAC Name

3-phenylmethoxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-11-6-10(8-14-11)13-7-9-4-2-1-3-5-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWGUVWMEZRBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)furan-2(5H)-one

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